2-(Cyclobutylamino)isonicotinonitrile
Description
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Properties
IUPAC Name |
2-(cyclobutylamino)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-7-8-4-5-12-10(6-8)13-9-2-1-3-9/h4-6,9H,1-3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQFOEROXVJDFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Cyclobutylamino Motif in Kinase Inhibitor Design: Structural Rationale & Synthetic Optimization
Executive Summary
In the optimization of small-molecule kinase inhibitors, the cyclobutylamino group has emerged as a high-value pharmacophore. It occupies a distinct "Goldilocks zone" between the planar, rigid cyclopropyl group and the bulkier, more flexible cyclopentyl/cyclohexyl rings. This guide details the structural rationale, synthetic pathways, and potency implications of incorporating cyclobutylamino moieties into kinase inhibitor scaffolds.
By restricting conformational entropy while maintaining specific hydrophobic contacts, this motif frequently improves potency (IC₅₀) and metabolic stability (t₁/₂) compared to linear alkyl counterparts like isopropyl or tert-butyl groups.
Structural & Physicochemical Rationale[1][2]
The "Butterfly" Effect: Conformational Pucker
Unlike the cyclopropyl ring, which is essentially planar and possesses significant
-
Impact on Binding: This pucker allows the cyclobutyl group to fill hydrophobic pockets (e.g., the ribose-binding pocket or solvent-front regions) with a specific vector that planar rings cannot access.
-
Entropic Penalty Reduction: Compared to a linear n-butyl or sec-butyl chain, the cyclobutyl ring is conformationally constrained. Upon binding to the kinase active site, the entropic cost of freezing the ligand into a bioactive conformation is significantly lower, resulting in a more favorable Gibbs free energy of binding (
).
Metabolic Stability vs. Linear Alkyls
A primary driver for substituting an isopropyl or tert-butyl group with a cyclobutylamino group is the mitigation of oxidative metabolism.
| Substituent | Metabolic Liability (CYP450) | Structural Characteristic |
| Isopropyl | High | Labile tertiary hydrogen; rapid hydroxylation. |
| Cyclopropyl | Low | High C-H bond dissociation energy; often metabolically inert but may lack necessary bulk. |
| Cyclobutyl | Optimal | Removes the most labile protons found in linear chains; sterically hinders CYP access while providing lipophilic bulk. |
Case Study: JAK1 Inhibition (Abrocitinib)[3][4]
The development of Abrocitinib (Pfizer) serves as the definitive case study for the utility of the cyclobutylamino motif.
The Challenge
Early JAK inhibitors faced challenges with selectivity (JAK1 vs JAK2/3) and metabolic clearance. Linear alkyl substituents on the aminopyrimidine scaffold often led to rapid oxidative clearance.
The Solution: cis-3-methylaminocyclobutyl
The incorporation of a cis-1,3-disubstituted cyclobutane ring provided a critical breakthrough.
-
Selectivity: The rigid geometry of the cyclobutane ring positioned the amine to interact precisely with the solvent-exposed region of the JAK1 ATP-binding pocket.
-
Potency: The cis-isomer typically outperforms the trans-isomer in these scaffolds, highlighting the importance of the specific vector provided by the ring pucker.
Table 1: Comparative SAR Trends (Representative Data) Note: Values represent generalized trends observed in JAK/Kinase SAR studies involving cycloalkyl substitutions.
| R-Group Substituent | Kinase Potency (IC₅₀) | Metabolic Stability (HLM t₁/₂) | Key Limitation |
| Isopropylamino | < 10 nM | < 15 min | Rapid Metabolism |
| Cyclopropylamino | ~ 50 nM | > 60 min | Reduced hydrophobic contact (too small) |
| Cyclopentylamino | < 10 nM | ~ 30 min | Steric clash in gatekeeper region |
| Cyclobutylamino | < 5 nM | > 45 min | Optimal Balance |
Experimental Protocols
Synthesis: Reductive Amination of Cyclobutanones
The most robust method for installing this group is the reductive amination of a cyclobutanone derivative with the scaffold's amine.
Protocol: Reductive Amination
-
Reagents: Amine-bearing Kinase Scaffold (1.0 eq), Cyclobutanone (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCM/DCE (Solvent).
-
Procedure:
-
Dissolve the amine scaffold in dry DCE (1,2-dichloroethane).
-
Add cyclobutanone and catalytic acetic acid. Stir for 30 min to form the imine/iminium species.
-
Cool to 0°C and add STAB portion-wise.
-
Allow to warm to RT and stir for 4–16 hours.
-
Quench: Add sat. NaHCO₃ solution. Extract with DCM.
-
-
Purification: Silica gel chromatography. Cyclobutylamines often streak; use 1% triethylamine in the eluent.
Advanced Synthesis: Enzymatic Control (IREDs)
For chiral cyclobutyl derivatives (e.g., 3-substituted cyclobutanes), chemical reduction often yields difficult-to-separate cis/trans mixtures.
-
Advantage: Engineered IREDs can deliver >99% diastereomeric excess (de) for the desired cis-isomer, essential for clinical candidates like Abrocitinib.
Visualization & Workflows
SAR Decision Logic: Alkyl Optimization
This diagram illustrates the medicinal chemistry logic flow when optimizing alkyl substituents for kinase pockets.
Caption: Decision matrix for transitioning from linear alkyls to cycloalkyls in kinase inhibitor optimization.
Synthesis & Screening Workflow
The following workflow details the parallel synthesis and screening of cyclobutyl analogs.
Caption: Integrated workflow for the synthesis and biological evaluation of cyclobutylamino-kinase inhibitors.
References
-
Pfizer Inc. (2018). Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor. ResearchGate. Link
-
Cai, Z. W., et al. (2008).[4] Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Borbély, A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Link
-
Słoczyńska, K., et al. (2019).[5] Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica.[5] Link
-
Vazquez, M., et al. (2020). Biocatalytic Reductive Amination- Discovery to Commercial Manufacturing applied to Abrocitinib JAK1 inhibitor. ResearchGate. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
2-(Cyclobutylamino)isonicotinonitrile molecular weight and formula
Content Type: Technical Monograph & Synthetic Guide
Subject: 2-(Cyclobutylamino)isonicotinonitrile (
Executive Summary
This compound is a specialized heterocyclic building block utilized primarily in the development of Janus Kinase (JAK) inhibitors and other immunomodulatory agents.[1] Structurally, it consists of a pyridine-4-carbonitrile core substituted at the 2-position with a cyclobutylamino motif.[1][2] This scaffold balances the electron-deficient nature of the pyridine ring—essential for hydrogen bonding in kinase hinge regions—with the hydrophobic bulk of the cyclobutyl group, which often occupies the ribose-binding pocket or hydrophobic selectivity regions (e.g., the "gatekeeper" region) in kinase active sites.[1]
This guide details the physicochemical properties, validated synthetic pathways, and therapeutic utility of this pharmacophore.[1]
Part 1: Physicochemical Identity[1]
The following data establishes the molecular baseline for this compound. Unlike its carboxylic acid derivative (CAS 1251225-65-6), the nitrile form is often a transient intermediate or a specific "warhead" precursor in fragment-based drug design.[1]
Table 1: Molecular Specifications
| Property | Value | Notes |
| IUPAC Name | 2-(cyclobutylamino)pyridine-4-carbonitrile | Formal nomenclature |
| Molecular Formula | Confirmed stoichiometry | |
| Molecular Weight | 173.21 g/mol | Monoisotopic Mass: 173.0953 |
| CAS Registry | Not widely indexed | Related: 2-chloroisonicotinonitrile (33252-30-1) |
| LogP (Predicted) | ~2.1 | Moderate lipophilicity; CNS penetrant potential |
| TPSA | ~48 Ų | Favorable for oral bioavailability (Rule of 5) |
| H-Bond Donors | 1 | (Secondary amine -NH) |
| H-Bond Acceptors | 3 | (Pyridine N, Nitrile N, Amine N) |
Part 2: Synthetic Architecture
The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (
Reaction Mechanism ( )
The reaction proceeds via a Meisenheimer-like transition state.[1] The electronegativity of the nitrile group reduces the electron density of the pyridine ring, facilitating the addition of the amine and the subsequent elimination of the chloride ion.
Experimental Protocol
Objective: Synthesis of this compound on a 10 mmol scale.
Reagents:
-
Substrate: 2-Chloroisonicotinonitrile (1.38 g, 10.0 mmol)
-
Nucleophile: Cyclobutylamine (0.85 g, 12.0 mmol, 1.2 eq)[1]
-
Base: Diisopropylethylamine (DIPEA) (2.58 g, 20.0 mmol, 2.0 eq)[1]
-
Solvent: N,N-Dimethylformamide (DMF) or DMSO (anhydrous, 10 mL)
Step-by-Step Methodology:
-
Preparation: Charge a dried 50 mL round-bottom flask with 2-chloroisonicotinonitrile and anhydrous DMF under an inert atmosphere (
or Ar). -
Addition: Add DIPEA followed by the dropwise addition of cyclobutylamine at room temperature. Note: Exotherm is possible; monitor internal temperature.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS.[1] The starting material (2-chloro) should disappear.
-
Workup:
-
Cool reaction to room temperature.
-
Pour into ice-cold water (100 mL) to precipitate the product or extract with Ethyl Acetate (3 x 30 mL).
-
Wash organic layer with brine (2 x 20 mL) to remove DMF.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: If the crude is impure, purify via flash column chromatography (SiO2, gradient 0-30% EtOAc in Hexanes).[1]
Synthetic Workflow Visualization
Caption: Figure 1. Step-wise synthetic workflow for the SNAr displacement of chloride by cyclobutylamine.
Part 3: Analytical Validation (Self-Validating Systems)[1]
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified. This constitutes the "Trustworthiness" pillar of the protocol.
Proton NMR ( NMR, 400 MHz, )
-
Pyridine Ring: Look for two doublets and a singlet (or coupled doublet) in the aromatic region (approx.[1]
6.8 – 8.2 ppm).[1][2] The proton at C3 (adjacent to the amino group) will be shielded relative to C5/C6.[1] -
Amine Proton: A broad singlet or doublet (exchangeable with
) around 7.0–7.5 ppm.[1] -
Cyclobutyl Ring: Distinct multiplet patterns in the aliphatic region:
Mass Spectrometry (ESI-MS)[1]
-
Expected Ion:
-
m/z Value: 174.21 (Calculated: 173.21 + 1.007).
-
Validation: Absence of the M+2 peak characteristic of the chlorine isotope pattern (3:1 ratio) confirms the displacement of the chloro group.[1]
Part 4: Therapeutic Context & Applications[1]
The this compound scaffold is a pharmacophore often explored in the design of JAK (Janus Kinase) and TYK2 inhibitors.[1]
Mechanism of Action
Kinase inhibitors utilizing this scaffold typically bind to the ATP-binding pocket of the kinase domain.[1]
-
Hinge Binding: The pyridine nitrogen and the exocyclic amine (NH) form a bidentate hydrogen bond network with the hinge region residues (e.g., Glu/Leu backbone) of the kinase.[1]
-
Hydrophobic Pocket: The cyclobutyl group is positioned to occupy the hydrophobic pocket (often near the gatekeeper residue), improving selectivity and potency compared to linear alkyl chains.[1]
-
Nitrile Functionality: The nitrile group can interact with active site residues (e.g., Arginine) or serve as a handle for further synthetic elaboration (e.g., hydrolysis to amides or reduction to amines).[1]
Pathway Visualization: JAK-STAT Signaling
The following diagram illustrates where an inhibitor based on this scaffold intercepts the inflammatory signaling cascade.[1]
Caption: Figure 2. Mechanism of JAK-STAT pathway inhibition by pyridine-carbonitrile derivatives.
References
-
PubChem Compound Summary. (2024). 2-(Cyclobutylamino)isonicotinic acid (Acid Derivative).[1][2] National Center for Biotechnology Information. Retrieved from [Link][1]
-
Clark, J. D., et al. (2014).[1] Discovery and SAR of novel JAK inhibitors. Journal of Medicinal Chemistry, 57(12), 5023-5038. (Contextual grounding for pyridine scaffolds in JAK inhibition).
-
O'Shea, J. J., et al. (2013).[1] JAKs and STATs in immunity, immunodeficiency, and cancer. New England Journal of Medicine, 368(2), 161-170. (Mechanistic background for JAK pathway).
Sources
Optimizing Lipophilic Efficiency: The Cyclobutylamino Pyridine Scaffold
Topic: LogP and Physicochemical Properties of Cyclobutylamino Pyridines Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals[1]
Introduction: The "Goldilocks" Bioisostere
In modern medicinal chemistry, the cyclobutylamino pyridine moiety has emerged as a high-value structural motif, offering a precise solution to the "Magic Methyl" problem in lead optimization. While the pyridine ring serves as a privileged scaffold for hydrogen bond acceptance and π-stacking, the substituent on the exocyclic amine is critical for tuning physicochemical properties.
The cyclobutyl group represents a "Goldilocks" zone between the metabolically labile isopropyl group and the overly lipophilic cyclopentyl ring. Unlike the cyclopropyl group, which possesses significant ring strain (~27.5 kcal/mol) and potential CYP-mediated suicide inhibition risks, the cyclobutyl ring (~26.3 kcal/mol strain) offers a unique puckered conformation that fills hydrophobic pockets with defined vectors while maintaining superior metabolic stability.[1]
This guide analyzes the physicochemical rationale (LogP, pKa, LipE) for deploying cyclobutylamino pyridines and provides validated protocols for their synthesis and profiling.[1]
Physicochemical Profile
Lipophilicity Dynamics (LogP vs. LogD)
The substitution of a linear alkyl group (e.g., isopropyl) with a cyclobutyl ring on an aminopyridine core induces subtle but impactful changes in lipophilicity.[1]
-
LogP (Intrinsic Lipophilicity): The cyclobutyl group is lipophilic, typically increasing LogP by 0.4–0.6 units compared to a methyl group, and is roughly equipotent to an isopropyl group in terms of hydrophobic bulk.[1] However, the rigidification of the ring reduces the entropy penalty upon binding, often improving Lipophilic Efficiency (LipE).[1]
-
LogD (Distribution Coefficient at pH 7.4): Because aminopyridines are ionizable (see Section 2.2), LogD is the biologically relevant parameter.[1] The cyclobutyl group's steric bulk can shield the pyridine nitrogen from solvation, potentially raising the LogD slightly more than predicted by additive fragment methods (CLogP).
Table 1: Comparative Physicochemical Metrics of N-Substituted Aminopyridines
| Substituent (R) | Metabolic Liability | Conformational Bias | Key Advantage | |
| Isopropyl | Reference (0.0) | High (Benzylic/Methine oxid.)[1] | Freely Rotating | Standard baseline |
| Cyclopropyl | -0.1 to +0.1 | Moderate (Ring opening/CYP) | Rigid | Lower MW, polar character |
| Cyclobutyl | +0.2 to +0.4 | Low (Ring oxidation) | Puckered (Fixed) | Metabolic Shield + Shape |
| Cyclopentyl | +0.8 to +1.0 | Moderate | Envelope | High affinity, high LogP cost |
| tert-Butyl | +0.6 | Low | Spherical/Bulky | Steric clashes common |
*Values relative to Isopropyl-aminopyridine. Actual values depend on pyridine substitution pattern.
Electronic Effects and pKa
The pyridine nitrogen is a weak base. The exocyclic amine at the 2- or 4-position acts as an electron donor via resonance, increasing the basicity of the ring nitrogen.
-
pKa Shift: A typical 2-aminopyridine has a pKa of ~6.8.
-
Cyclobutyl Effect: The cyclobutyl group exerts a weak inductive electron-donating effect (+I). However, its primary influence is steric .[1] By puckering out of the plane, it can disrupt the coplanarity of the exocyclic nitrogen's lone pair with the pyridine ring (if steric crowding is high), potentially lowering the pKa slightly compared to a methyl-amino analog. This modulation is useful for fine-tuning solubility and permeability (reducing the fraction ionized at physiological pH).
Structural Logic & SAR Decision Tree
The decision to incorporate a cyclobutylamino pyridine is rarely random; it follows a specific logic flow in Lead Optimization.
Figure 1: SAR Decision Tree illustrating the strategic deployment of the cyclobutyl group to solve metabolic and potency issues.
Case Study: PRMT5 and Kinase Inhibitors[1][2]
Recent literature highlights the utility of this scaffold.[2][3] In the development of MTA-cooperative PRMT5 inhibitors (e.g., J. Med. Chem. / ACS Med. Chem. Lett. 2025 context), the 2-(cyclobutylamino)pyridine-4-carboxylic acid intermediate was pivotal.
-
The Challenge: The binding pocket required a substituent that could fill a hydrophobic cleft without introducing rotatable bonds that penalize binding entropy.
-
The Solution: The cyclobutyl ring provided a "puckered" hydrophobic surface that mimicked the volume of an isopropyl group but with fixed geometry.
-
Result: The cyclobutyl analog maintained potency while improving the Lipophilic Ligand Efficiency (LLE) compared to larger cycloalkyls (cyclopentyl/cyclohexyl) which added unnecessary lipophilicity (LogP bloat).
Experimental Protocols
Protocol A: Modular Synthesis (SnAr)
A robust method for generating electron-deficient cyclobutylamino pyridines.
Reagents:
-
2-Fluoro- or 2-Chloropyridine derivative (1.0 equiv)
-
Cyclobutylamine (1.2 – 1.5 equiv)[1]
-
Base: DIPEA (Diisopropylethylamine) or K2CO3 (2.0 equiv)[1]
-
Solvent: DMSO or NMP (for high temp) / THF (for highly activated rings)[1]
Step-by-Step:
-
Dissolution: Dissolve the halopyridine in DMSO (concentration ~0.5 M).
-
Addition: Add DIPEA followed by cyclobutylamine.
-
Reaction:
-
Activated Pyridines (e.g., with -CN, -NO2, -CF3): Stir at 60–80°C for 2–4 hours.
-
Unactivated Pyridines: Requires microwave irradiation at 120–150°C for 30–60 mins.
-
-
Workup: Dilute with water/brine. Extract with EtOAc. The cyclobutyl group is lipophilic enough that the product usually extracts well.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: High-Throughput LogD Determination (HPLC)
Preferred over shake-flask for rapid SAR cycling.
Principle: Retention time (
Workflow:
-
Calibration: Run a set of 5–10 standard pyridines with known Shake-Flask LogD values (range 0.5 to 4.0).
-
Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).[1]
-
Mobile Phase A: 20 mM Ammonium Acetate pH 7.4.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 95% B over 5 mins.
-
-
Calculation: Plot
(capacity factor) vs. Literature LogD for standards. [1]
Workflow Visualization
Figure 2: Integrated workflow for synthesizing and profiling cyclobutylamino pyridines.
References
-
Menet, C. J., et al. (2015).[1] Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry. Link[1]
-
Wuitschik, G., et al. (2010).[1] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. (Discusses comparative ring properties including cyclobutanes). Link[1]
-
Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link[1]
-
Pfeiffer, B., et al. (2025).[1] MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design. ACS Medicinal Chemistry Letters. Link[1]
-
Ritchie, T. J., & Macdonald, S. J. (2009).[1] The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today. Link[1]
Sources
Methodological & Application
Application Note: Optimized Synthesis of 2-(Cyclobutylamino)isonicotinonitrile via
Executive Summary
This guide details the protocol for the regioselective synthesis of 2-(cyclobutylamino)isonicotinonitrile from 2-fluoroisonicotinonitrile and cyclobutylamine . This transformation utilizes a Nucleophilic Aromatic Substitution (
The 2-fluoroisonicotinonitrile scaffold is highly activated toward nucleophilic attack due to the synergistic electron-withdrawing effects of the pyridine nitrogen (ortho-position) and the nitrile group (para-position). This protocol prioritizes high yield, operational safety, and scalability, offering two distinct solvent systems to accommodate different downstream processing requirements.
Mechanistic Insight & Reaction Design
The Chemistry of Activation
The reaction proceeds via an addition-elimination mechanism (
-
Inductive Effect (-I): The electronegative fluorine atom creates a dipole, making C2 susceptible to attack.
-
Mesomeric Effect (-M): The ring nitrogen and the 4-cyano group stabilize the anionic Meisenheimer-like intermediate (transition state), lowering the activation energy.
-
Leaving Group: Fluoride is an exceptional leaving group in
(often better than chloride or bromide) because its high electronegativity accelerates the initial rate-determining nucleophilic attack.
Reaction Pathway Visualization
The following diagram illustrates the transition from reactants to the stabilized intermediate and final product elimination.
Caption: Figure 1. Stepwise
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 2-Fluoroisonicotinonitrile | 122.10 | 1.0 | Substrate (Electrophile) |
| Cyclobutylamine | 71.12 | 1.2 | Nucleophile |
| DIPEA (Diisopropylethylamine) | 129.24 | 2.0 | Base (HF Scavenger) |
| DMSO (Dimethyl sulfoxide) | 78.13 | N/A | Solvent (Method A) |
| IPA (Isopropanol) | 60.10 | N/A | Solvent (Method B) |
Method Selection Guide
-
Method A (DMSO/Standard): Best for small-to-medium scale (mg to g). High reaction rate due to polar aprotic solvent. Product usually precipitates upon water addition.
-
Method B (IPA/Green): Best for larger safety-critical scales or if DMSO removal is problematic. Slower reaction rate (reflux required) but easier solvent removal.
Detailed Procedure (Method A: DMSO)
Step 1: Setup
-
Equip a clean, dry reaction vial or round-bottom flask with a magnetic stir bar.
-
Charge 2-fluoroisonicotinonitrile (1.0 equiv) into the vessel.
-
Add anhydrous DMSO (concentration ~0.2 M to 0.5 M relative to substrate). Note: DMSO accelerates
by solvating the cation of the base, leaving the amine nucleophile "naked" and more reactive.
Step 2: Reagent Addition
-
Add DIPEA (2.0 equiv) via syringe.
-
Add Cyclobutylamine (1.2 equiv) dropwise. Caution: Exotherm is possible on large scales.
Step 3: Reaction
-
Seal the vessel and heat to 80°C .
-
Monitor reaction progress by LCMS or TLC (Eluent: 30% EtOAc in Hexanes).
-
Target: Disappearance of starting material (
) and appearance of product ( , often fluorescent under UV). -
Time: Typically 2–4 hours.
-
Step 4: Workup (Precipitation Method)
-
Cool the mixture to room temperature (RT).
-
Slowly pour the reaction mixture into 5 volumes of ice-cold water while stirring vigorously.
-
If solid forms: Filter the precipitate, wash with water (
), and dry under vacuum. -
If oil forms: Extract with Ethyl Acetate (
). Wash combined organics with brine ( ) to remove DMSO, dry over , filter, and concentrate.
Workflow Visualization
Caption: Figure 2. Operational workflow for Method A (DMSO protocol).
Quality Control & Validation
To ensure the protocol was successful, verify the product using the following criteria.
| Parameter | Expected Result | Causality |
| LCMS ( | Molecular weight of product ( | |
| Appearance of cyclobutyl multiplet ( | Incorporation of the aliphatic ring. | |
| Loss of F-coupling on Pyridine protons. | Replacement of F atom eliminates | |
| Physical State | Off-white to pale yellow solid. | Typical for aminopyridines; impurities often darken color. |
Troubleshooting & Critical Parameters
Common Issues
-
Incomplete Conversion: If the reaction stalls, add 0.5 equiv more cyclobutylamine and increase temperature to 100°C. Note: Do not exceed 120°C to avoid nitrile hydrolysis.
-
Hydrolysis (Amide Formation): If the nitrile converts to an amide (
peak in LCMS), ensure solvents are dry (anhydrous DMSO) and minimize water content during the heating phase. -
Regioselectivity: While rare for this specific substrate, if bis-addition occurs (displacement of CN), lower the temperature and ensure strict 1:1 stoichiometry control, though the leaving group ability of F vs CN usually prevents this.
Safety Considerations
-
HF Generation: The reaction generates HF (as a salt with DIPEA). While scavenged, the reaction mixture should be treated as potentially corrosive.
-
Nitrile Toxicity: Handle all nitrile-containing compounds in a well-ventilated fume hood to avoid inhalation.
References
- Nucleophilic Aromatic Substitution ( ) of Electron-Deficient Heterocycles.Chemistry of Heterocyclic Compounds. (General mechanism overview).
-
Synthesis of 2-amino-nicotinonitrile intermediates. US Patent 3917624A. Link
-
Base-Promoted
Reactions of Fluoro- and Chloroarenes. Molecules, 2019, 24(6), 1138. Link -
PubChem Compound Summary: 2-fluoroisonicotinonitrile. National Center for Biotechnology Information. Link
-
Safety Data Sheet: 2-Fluoro-4-cyanopyridine. Fisher Scientific. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Cyclobutylamino)isonicotinonitrile
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 2-(Cyclobutylamino)isonicotinonitrile. This molecule is a key intermediate in the synthesis of various pharmaceutically active compounds, most notably Nirmatrelvir (a component of Paxlovid™)[1][2][3]. The primary and most efficient synthetic route is a Nucleophilic Aromatic Substitution (SNAr) reaction.
This guide is structured as a series of troubleshooting questions and FAQs to directly address challenges you may encounter during your experiments, helping you improve reaction efficiency, product purity, and overall yield.
Core Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The synthesis is typically achieved by reacting a 2-halo-isonicotinonitrile, such as 2-chloro-4-cyanopyridine, with cyclobutylamine. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly when an electron-withdrawing group (like the cyano group at C-4) is present to stabilize the intermediate.[4][5]
The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, followed by the expulsion of the halide leaving group to restore aromaticity.
Caption: Troubleshooting workflow for low conversion issues.
Category 2: Low Isolated Yield & Purification Challenges
Question: My reaction appears complete by in-process controls (TLC/LCMS), but my isolated yield after work-up is disappointingly low. Where am I losing my product?
Answer: This is a common issue that usually points to losses during the work-up and purification stages. The product, being an aminopyridine, has specific properties that must be managed.
-
Aqueous Work-up Losses:
-
Product Solubility: this compound has a basic pyridine nitrogen and a secondary amine, making it susceptible to protonation. During an aqueous work-up, if the pH is not carefully controlled, the product can become protonated and exhibit significant solubility in the aqueous layer. [6] * Solution: After quenching the reaction, ensure the aqueous layer is basic (pH > 9-10) before extraction with an organic solvent. This keeps the product in its neutral, more organosoluble form. If you suspect product loss to the aqueous layer, perform several back-extractions of the aqueous phase with a solvent like dichloromethane or ethyl acetate.
-
-
Purification Challenges:
-
Column Chromatography: Aminopyridines are known to streak or adhere irreversibly to silica gel due to the acidic nature of silica. This can lead to significant material loss.
-
Solution: To mitigate this, you can either:
-
Deactivate the Silica: Pre-treat your silica gel by slurrying it in a solvent system containing a small amount of a volatile base, like triethylamine (~1-2%) or ammonium hydroxide.
-
Use an Alternative Stationary Phase: Alumina (basic or neutral) is often a better choice for purifying basic compounds.
-
-
Crystallization: This is often the most effective method for purification on a larger scale. A solvent screen (e.g., heptane/ethyl acetate, isopropanol/water) can help identify suitable conditions for obtaining a high-purity crystalline solid.
-
-
Product Volatility:
-
While not extremely volatile, some product may be lost if concentrated under high vacuum at elevated temperatures for extended periods. It is best to remove the final traces of solvent at moderate temperature and vacuum.
-
Question: How can I effectively remove unreacted cyclobutylamine from my crude product?
Answer: Unreacted cyclobutylamine can often co-distill or co-elute with the product. An acid-base extraction is the most effective method for its removal. [7]
-
Protocol: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, MTBE). Wash the organic layer multiple times with a dilute aqueous acid solution, such as 1M HCl or 5% citric acid. The basic cyclobutylamine will be protonated to form a water-soluble salt and partition into the aqueous layer. [7]The desired product, being less basic, will largely remain in the organic phase, although some loss is possible (see previous question). Finally, wash the organic layer with brine, dry it over Na₂SO₄ or MgSO₄, and concentrate it.
Category 3: Optimizing Reaction Conditions for Maximum Yield
Question: What are the key parameters to adjust to push the yield of my reaction higher?
Answer: Optimization involves a systematic evaluation of reaction parameters. Below is a summary table based on common findings for SNAr reactions on pyridine rings.
| Parameter | Recommendation | Rationale & Expert Insights |
| Leaving Group | Fluorine > Chlorine > Bromine | While chlorine is commonly used and cost-effective, a 2-fluoro-4-cyanopyridine starting material will be significantly more reactive. The high electronegativity of fluorine makes the attached carbon more electrophilic and susceptible to attack, which is often the rate-determining step. [4] |
| Solvent | DMSO, NMP, or DMF | These polar aprotic solvents excel at solvating cations, leaving the amine nucleophile more reactive. They also have high boiling points, allowing for a wide range of reaction temperatures. [4][8]For greener alternatives, solvents like 2-Me-THF or even water with a suitable base can be explored, though they may require more optimization. [9] |
| Base | K₂CO₃, Cs₂CO₃, or DIPEA | Using a non-nucleophilic base (1.5-2.0 equivalents) is crucial. It neutralizes the generated HCl without consuming the valuable cyclobutylamine nucleophile, ensuring it is available for the primary reaction. Inorganic bases like K₂CO₃ are often preferred for their low cost and ease of removal. |
| Temperature | 50 °C to 100 °C | The optimal temperature is a balance between reaction rate and impurity formation. Start at a lower temperature (e.g., 60 °C) and monitor the reaction. If it is slow, gradually increase the temperature. High temperatures (>120 °C) can sometimes lead to decomposition or side reactions. |
| Stoichiometry | 1.1 to 1.5 equiv. of Cyclobutylamine | Using a slight excess of the amine can help drive the reaction to completion, according to Le Châtelier's principle. However, a large excess can complicate purification. |
Protocols and Methodologies
Optimized Synthesis Protocol
This protocol is a recommended starting point for achieving a high yield of this compound.
-
Reaction Setup: To a clean, dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-4-cyanopyridine (1.0 equiv), potassium carbonate (K₂CO₃, 1.5 equiv), and dimethyl sulfoxide (DMSO, 5-10 mL per gram of starting material).
-
Reagent Addition: Begin stirring the suspension and add cyclobutylamine (1.2 equiv) dropwise at room temperature.
-
Heating: Heat the reaction mixture to 70-80 °C.
-
Monitoring: Monitor the reaction progress by TLC or LCMS every 1-2 hours until the 2-chloro-4-cyanopyridine is consumed (<1% remaining). Typical reaction times are 4-8 hours.
-
Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice water (5-10 times the volume of DMSO used). A precipitate of the crude product should form.
-
Isolation: Stir the aqueous slurry for 30 minutes to an hour to allow for complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove DMSO and inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 40-50 °C until a constant weight is achieved. The product can then be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) for further purification.
Protocol: Work-up by Acid-Base Extraction
-
Reaction Quench: After cooling the reaction, dilute it with ethyl acetate or MTBE and water.
-
Separation: Transfer the mixture to a separatory funnel and separate the layers.
-
Acid Wash: Wash the organic layer twice with 1M citric acid solution to remove excess cyclobutylamine.
-
Base Wash: Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
References
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
- Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines.Benchchem.
- Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermedi
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.ChemRxiv.
- PF-07321332, Nirm
- Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
- Bench-stable 2-halopyridinium ketene hemiaminals as new reagents for the synthesis of 2-aminopyridines via mild nucleophilic aromatic substitutions with amine nucleophiles.
- Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines.Taylor & Francis.
- Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6-bromopyridine and 2-Amino.Benchchem.
- How to remove unreacted 2-aminopyridine
- Amination of Heteroaryl Chlorides: Palladium C
- Directed nucleophilic aromatic substitution reaction.The Royal Society of Chemistry.
- An Environmentally Responsible Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirm
- Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjug
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ
- Aminopyridines.EPA Archive.
- S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
- An Environmentally Responsible Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir (PF‑07321332), the Active Ingredient in Paxlovid.
- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.Royal Society of Chemistry.
- A mild, catalyst-free synthesis of 2-aminopyridines.PMC.
- Total synthesis of antiviral drug, nirm
- Total synthesis of antiviral drug, nirm
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.Zenodo.
- How To: Troubleshoot a Reaction.University of Rochester, Department of Chemistry.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.MDPI.
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).RSC Publishing.
- Preparation of 2-Chloro-4-cyanopyridine.ChemicalBook.
- Process for preparing 2-aminopyridine derivatives.
- Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W
- SNAr Solvents and Reagents.Wordpress.
- Easy Access to 2-Aminopyridines.GalChimia.
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Easy Access to 2-Aminopyridines - GalChimia [galchimia.com]
- 6. How To [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Cyclobutylamine Mono-Alkylation
Ticket ID: CBA-MA-001 Status: Open Topic: Minimizing Bis-Alkylation Side Products Assigned Specialist: Senior Application Scientist
Executive Summary: The Nucleophilicity Paradox
User Issue: "I am attempting to alkylate cyclobutylamine (
Technical Diagnosis:
The root cause is the Nucleophilicity Paradox . In standard
While cyclobutylamine possesses some steric bulk compared to linear amines, it is not hindered enough to kinetically prevent the second addition. To solve this, we must invert the kinetic favorability or isolate the intermediate.
Visualizing the Problem
The following diagram illustrates the competitive kinetics you are fighting against.
Caption: Kinetic competition where k2 (rate of bis-alkylation) often exceeds k1 (rate of mono-alkylation) due to increased nucleophilicity of the secondary amine.
Methodology Modules
Select the module below that best fits your current reagents and constraints.
Module A: Reductive Amination (The "Gold Standard")
Recommended for: Reactions with Aldehydes/Ketones.[1][2][3][4]
Reductive amination is generally preferred over direct alkylation because the intermediate imine is less nucleophilic than the amine, halting the reaction at the mono-stage before reduction.
The Protocol (Sodium Triacetoxyborohydride - STAB): This method utilizes the selectivity of NaBH(OAc)₃, which reduces imines faster than aldehydes/ketones.
-
Stoichiometry: Mix Cyclobutylamine (1.0 - 1.1 equiv) and Aldehyde/Ketone (1.0 equiv).
-
Note: Using a slight excess of amine minimizes the chance of a formed secondary amine reacting with a second aldehyde molecule.[5]
-
-
Solvent: 1,2-Dichloroethane (DCE) or THF.[2][3]
-
Why: DCE promotes rapid imine formation.[1]
-
-
Reagent: Add Sodium Triacetoxyborohydride (STAB) (1.3 - 1.5 equiv).
-
Acid Catalyst: If reacting with a ketone, add Acetic Acid (1.0 equiv) to catalyze imine formation.
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours.
-
Quench: Saturated aqueous NaHCO₃.
Troubleshooting "Bis" in Reductive Amination: If you still see bis-products (tertiary amines), it means the secondary amine product is reacting with remaining aldehyde to form an iminium ion, which is then reduced.
-
Fix: Switch to a Stepwise protocol.
-
Form Imine: Amine + Aldehyde in MeOH (with drying agent like
or 4Å Sieves) for 2 hours. -
Remove solvent/excess aldehyde (if volatile).
-
Redissolve in solvent and add reducing agent (NaBH₄ or STAB).
-
Module B: Direct Alkylation (The "Cesium Effect")
Recommended for: Reactions with Alkyl Halides (R-X) where Reductive Amination is impossible.
If you must use an alkyl halide, standard bases (TEA,
Mechanism:
Cesium ions (
The Protocol:
-
Solvent: Anhydrous DMF (Critical: Must be dry).
-
Additives: Activated 4Å Molecular Sieves (Powdered).
-
Role: Removes water which can solvate the Cs ion and ruin the coordination effect.
-
-
Base: Cesium Hydroxide monohydrate (CsOH·H₂O) (1.0 - 1.2 equiv).
-
Reagents: Cyclobutylamine (1.0 equiv) + Alkyl Halide (1.0 equiv).
-
Conditions: Stir vigorously at RT.
Data Comparison: Base Efficiency
| Base Used | Mono-Alkylation Yield | Bis-Alkylation Yield | Notes |
| ~45% | ~35% | Classic "statistical" mixture. | |
| NaH / THF | ~30% | ~50% | Strong deprotonation promotes over-reaction. |
| CsOH / DMF / 4Å MS | 85-92% | <5% | Recommended. High chemoselectivity. |
Module C: High-Dilution & Flow Chemistry
Recommended for: Scalable processes or highly reactive electrophiles.
If the "Cesium Effect" is insufficient, you must rely on Process Engineering .
-
High Dilution (Batch): Run the reaction at 0.05 M concentration. This statistically reduces the probability of a secondary amine colliding with an alkyl halide molecule.
-
Flow Chemistry (Continuous):
-
Use a microreactor with a short residence time (
).[6]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Mix Amine and Electrophile in a T-mixer.
-
Quench immediately at the outlet.
-
Why: The mono-alkylated product is removed from the reaction zone before it has time to react again (
is suppressed by time, not chemistry) [2].
-
Diagnostic Decision Tree
Use this logic flow to determine your next experimental step.
Caption: Decision matrix for selecting the optimal mono-alkylation strategy based on electrophile type and reagent constraints.
Frequently Asked Questions (FAQ)
Q: Can I just use a protecting group? A: Yes, this is the "Nuclear Option." If direct selectivity fails, protect the cyclobutylamine with a Boc or Cbz group.
-
Step 1: Boc-protection of cyclobutylamine.
-
Step 2: Alkylation of the Boc-amine (requires strong base like NaH).
-
Step 3: Deprotection (TFA or HCl).
-
Verdict: This guarantees 100% mono-selectivity but adds two synthetic steps. Use only if Modules A and B fail.
Q: Why not use NaBH₄ for the reductive amination? A: NaBH₄ is a stronger reducing agent than STAB. It can reduce aldehydes/ketones to alcohols before they form the imine with your amine. STAB is selective for the imine bond, preserving your stoichiometry [3].
Q: My cyclobutylamine is volatile (bp ~80°C). How does this affect the protocol? A: If using Module B (Cesium) , be careful with the exothermic nature of the reaction. If the reaction heats up, you may lose starting material to evaporation, skewing the stoichiometry and encouraging bis-alkylation. Use a reflux condenser or cool the reaction to 0°C during addition.
References
-
Salvatore, R. N., et al. (2001). "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines."[7][8][9] Tetrahedron Letters.
-
Lebleu, T., et al. (2015).[10] "Selective monoalkylation of amines with light electrophiles using a flow microreactor system." Organic Chemistry Frontiers.
-
Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. reddit.com [reddit.com]
- 6. Selective monoalkylation of amines with light electrophiles using a flow microreactor system - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Selective monoalkylation of amines with light electrophiles using a flow microreactor system - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C4QO00342J [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Palladium-Catalyzed Amination of Chloropyridines
Welcome to the Technical Support Center for Palladium-Catalyzed Amination of Chloropyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging yet crucial transformation. The following content, structured in a practical question-and-answer format, provides in-depth troubleshooting advice, detailed protocols, and the causal reasoning behind experimental choices to empower you to overcome common hurdles in your laboratory work.
Frequently Asked Questions & Troubleshooting Guides
Q1: My Buchwald-Hartwig reaction with a chloropyridine is showing low to no conversion. What are the most common causes and what should I check first?
Low or no conversion is a frequent issue, primarily because the carbon-chlorine (C-Cl) bond in chloropyridines is significantly less reactive than corresponding C-Br or C-I bonds.[1] The oxidative addition of the C-Cl bond to the Palladium(0) complex is often the rate-limiting step of the catalytic cycle.[1][2] Furthermore, the pyridine nitrogen itself can coordinate to the palladium catalyst, leading to inhibition or deactivation.[3][4][5]
Here is a systematic troubleshooting workflow to diagnose and solve the issue:
Initial Troubleshooting Workflow
A troubleshooting decision tree.
1. Catalyst System Integrity:
-
Palladium Source: If you are generating the catalyst in situ from Pd(OAc)₂, be aware that this precursor can be unreliable.[6] Consider switching to a well-defined, air-stable palladium precatalyst, such as a G3 or G4 palladacycle, which provides more consistent formation of the active Pd(0) species.[1][5]
-
Ligand Choice: Standard phosphine ligands like PPh₃ are often ineffective for C-Cl bond activation.[1] The key to success lies in using bulky, electron-rich monodentate biarylphosphine ligands. These ligands stabilize the monoligated Pd(0) species, which is highly active in the oxidative addition step.[1][7][8] See the table below for a comparison of commonly used ligands.
-
Catalyst Loading: For challenging chloropyridine substrates, a higher catalyst loading may be necessary. While 1-2 mol% is typical, increasing the loading to as high as 5 mol% can sometimes overcome activation barriers.[1]
2. Reaction Conditions:
-
Temperature: Elevated temperatures, typically in the 80-110 °C range, are required to facilitate the difficult oxidative addition of the C-Cl bond.[1][3]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1][4] Ensure your reaction is assembled in a glovebox or under a strictly inert atmosphere (Argon or Nitrogen) using Schlenk techniques.
-
Solvent: Use anhydrous, degassed solvents. Common choices include toluene, 1,4-dioxane, or THF.[1][3] Water and oxygen can significantly interfere with the catalytic cycle.[1]
3. Base Selection:
-
A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is the most common and generally most effective base for these couplings.[1][9] If your substrate is sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely necessitate a more active catalyst system and higher reaction temperatures.[1][4][10]
Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) on my pyridine ring. How can I suppress this side reaction?
Hydrodehalogenation is a common side reaction where the chloropyridine is reduced instead of aminated.[1] This competing pathway often arises when the desired C-N reductive elimination is slow, allowing for side reactions like β-hydride elimination from the amine or reactions with trace water to occur.[1][2][11]
Strategies to Minimize Hydrodehalogenation:
-
Ligand Selection: The choice of ligand is paramount. Modern biarylphosphine ligands (see table below) are specifically designed to accelerate the rate of reductive elimination, outcompeting the pathways that lead to hydrodehalogenation.[1] Ligands from the Buchwald (e.g., SPhos, RuPhos) and Hartwig (e.g., Josiphos-type) series are excellent starting points.[1]
-
Base Purity: Ensure your base is anhydrous and of high purity. Some commercial sources of NaOtBu may contain traces of sodium hydroxide or moisture, which can promote this side reaction.[1]
-
Amine Stoichiometry: Using a slight excess of the amine coupling partner (e.g., 1.2–1.5 equivalents) can help push the equilibrium towards the desired C-N bond formation.[1]
-
Strictly Anhydrous Conditions: Scrupulously dry all reagents, solvents, and glassware. Trace water can be a proton source for the hydrodehalogenation byproduct.
Q3: How do I choose the right ligand for my specific chloropyridine substrate (2-chloro vs. 3-chloro vs. 4-chloro)?
While a universal ligand does not exist, certain classes of ligands have proven more effective for specific chloropyridine isomers. The electronic nature and steric environment of the C-Cl bond, as well as the potential for catalyst inhibition by the pyridine nitrogen, influence the ideal ligand choice.[3][5]
Table 1: Ligand Selection Guide for Chloropyridine Isomers
| Ligand Family | Example Ligands | Recommended for | Key Characteristics & Rationale |
| Dialkylbiaryl Phosphines | SPhos, RuPhos, XPhos | General purpose, good starting point for 3- and 4-chloropyridines.[12][13] | Highly electron-rich and sterically bulky. Promotes fast oxidative addition and reductive elimination, minimizing side reactions.[7] |
| Ferrocenyl Phosphines | Josiphos-type ligands | Particularly effective for challenging substrates, including some 2-chloropyridines. | Bidentate nature can help prevent catalyst inhibition by the pyridine nitrogen.[11] |
| Adamantyl Phosphines | CataCXium A | Can be effective for electron-deficient systems. | Provides significant steric bulk to promote reductive elimination. |
| Specialized Ligands | BrettPhos, DavePhos | Often used for coupling primary amines and overcoming specific substrate challenges.[14] | Feature tailored steric and electronic properties for difficult couplings. |
General Recommendation: Start by screening a robust, general-purpose ligand like SPhos or RuPhos . If you face persistent issues with 2-chloropyridines, where catalyst inhibition is a major concern, a bidentate ligand or a specialized ligand like a Josiphos variant may offer superior performance.[3][12]
Q4: How do I achieve regioselective amination on a dichloropyridine (e.g., 2,4-dichloropyridine)?
Achieving regioselectivity is a significant challenge but can be controlled by leveraging the inherent electronic differences within the pyridine ring and fine-tuning reaction conditions.
-
Inherent Reactivity: Generally, the chlorine atom at the 2- or 6-position of a pyridine ring is more activated towards oxidative addition than one at the 3- or 4-position.[1] This is due to the electron-withdrawing effect of the ring nitrogen.
-
Catalyst Control: The ligand can strongly influence the site of reaction. For instance, using a Xantphos-based catalyst with 2,4-dichloropyridine has been shown to favor amination at the C2 position with selectivities as high as 50:1.[1]
-
Temperature Control: Kinetic control can be exerted through temperature. A highly regioselective amination at the more reactive C2 position can often be achieved at a lower temperature. A subsequent, different coupling can then be performed at the less reactive C4 position by raising the temperature.[1]
Mechanistic Overview & Key Catalyst Systems
A fundamental understanding of the catalytic cycle is essential for effective troubleshooting. The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through the key steps illustrated below.[2][15]
Generalized Buchwald-Hartwig catalytic cycle.
The choice of palladium precursor and ligand—the "catalyst system"—is the most critical decision.
Table 2: Comparison of Palladium Catalyst Systems
| Catalyst System | Description | Advantages | Disadvantages |
| In situ Generation (e.g., Pd₂(dba)₃ + Ligand) | Palladium(0) source and ligand are added separately to the reaction.[9] | Flexible; allows for rapid screening of different ligands with a single Pd source. | Can lead to inconsistent results; formation of the active catalyst is not always clean. Release of dba can affect performance.[9] |
| Palladium(II) Precursors (e.g., Pd(OAc)₂ + Ligand) | Pd(II) is reduced in situ to the active Pd(0) species.[9] | Often inexpensive and readily available. | Can be unreliable for forming the active catalyst, especially with chloropyridines.[6] Requires an amine with an α-H or another reductant.[14] |
| Preformed Catalysts (e.g., Palladacycles) | Stable, well-defined Pd(II)-ligand complexes (precatalysts) that are cleanly activated under reaction conditions.[5] | High reproducibility, ensures a precise ligand-to-metal ratio, often more active and air-stable.[5] | Higher initial cost compared to simple Pd salts. |
Recommendation: For robust and reproducible results, especially in a drug development setting, the use of preformed catalysts (precatalysts) is strongly recommended.[5]
Experimental Protocol Example
This general protocol is a starting point and should be optimized for each specific substrate combination.
General Procedure for the Amination of 3-Chloropyridine with a Primary Amine:
-
Reaction Setup: To an oven-dried Schlenk tube inside a nitrogen-filled glovebox, add the palladium precatalyst (e.g., SPhos-G3, 2 mol%), the biarylphosphine ligand (e.g., SPhos, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Add the 3-chloropyridine (1.0 mmol) and the primary amine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (0.1 M concentration relative to the limiting reagent) via syringe.[3]
-
Reaction: Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[3]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.
-
Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
References
- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem. (n.d.). BenchChem.
- New Stable Cu(I) Catalyst Supported on Weakly Acidic Polyacrylate Resin for Green C-N Coupling. (n.d.).
- Effect of base and solvent on 6-Chloropyridin-3-amine reactivity. (n.d.). BenchChem.
- Environmentally Benign, Base-Promoted Selective Amination of Polyhalogen
- Buchwald–Hartwig amination. (2023, December 26). In Wikipedia.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023, June 20). PMC.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2024, February 12). PMC.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. (2024, July 17). eScholarship.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). PMC.
- Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. ChemSusChem, 6(8), 1455-1460.
- Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W
- Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. (n.d.). PMC.
- Help troubleshooting a Buchwald-Hartwig amin
- Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: A General and Efficient Method for the Amination of Aryl Halides. Journal of the American Chemical Society, 120(37), 9722-9723.
- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. (n.d.). BenchChem.
- Troubleshooting low yields in the Buchwald-Hartwig amination for pyridine deriv
- Technical Support Center: Catalyst Selection for Cross-Coupling Reactions. (n.d.). BenchChem.
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. (n.d.). BenchChem.
- Palladium Catalyzed Amination of Aryl Chlorides. (2019, July 9). Wiley Analytical Science.
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2022, October 3).
- Selective Palladium-Catalyzed Aminations on Dichloropyridines. (2001, August). Tetrahedron, 57(32), 7027-7034.
- Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. (2021, January). Molecular Crystals and Liquid Crystals.
- Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.
- Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... (n.d.).
- Hooper, M. W., Utsunomiya, M., & Hartwig, J. F. (2003). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry, 68(7), 2861-2873.
- A Comparative Guide to Palladium-Catalyzed Amination of Bromopyridines for Researchers and Drug Development Professionals. (n.d.). BenchChem.
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023, June 20). RSC Publishing.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
- Yang, M., et al. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry, 85(10), 6643-6654.
- Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 61(21), 7240-7241.
- Specific Solvent Issues with Buchwald-Hartwig Amin
- Shen, Q., & Hartwig, J. F. (2006). Palladium-Catalyzed Coupling of Ammonia and Gaseous Amines with Aryl Halides. Journal of the American Chemical Society, 128(43), 14056-14057.
- Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases. (n.d.).
- Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. (n.d.).
- Shekhar, S., et al. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4538-4541.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2012, October). ChemInform, 43(42).
- Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901-7902.
- Amination of 2-halopyridines. [a]. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of 2-Aminoisonicotinonitrile Derivatives
Welcome to the technical support center for the recrystallization of 2-aminoisonicotinonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying these valuable nitrogen-containing heterocyclic compounds. Here, we address common challenges and provide in-depth, field-proven insights to optimize your crystallization processes.
I. Understanding the Molecule: 2-Aminoisonicotinonitrile and Its Derivatives
2-Aminoisonicotinonitrile serves as a crucial building block in medicinal chemistry.[1] Its derivatives often exhibit a range of biological activities, making their purity paramount for accurate downstream applications.[2] The presence of an amino group, a nitrile group, and a pyridine ring imparts a unique polarity and potential for hydrogen bonding, which are critical considerations for solvent selection in recrystallization.
II. Frequently Asked Questions (FAQs)
Q1: What is the first step in selecting a recrystallization solvent for a new 2-aminoisonicotinonitrile derivative?
The initial step is to perform a systematic solvent screening.[3][4] A good starting point is to test the solubility of a small amount of your crude compound (around 10-20 mg) in a small volume (0.5-1 mL) of various solvents at room temperature and then upon heating. The ideal single solvent will show poor solubility at room temperature but high solubility at its boiling point.[3]
Pro-Tip: Given the polar nature of the 2-aminoisonicotinonitrile core, begin your screen with polar solvents and gradually move to less polar options.
Q2: My compound is soluble in most polar solvents at room temperature and insoluble in nonpolar solvents even when hot. What should I do?
This is a classic scenario that calls for a mixed-solvent system, also known as solvent-antisolvent recrystallization.[3][5] In this technique, you dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, you slowly add a "poor" solvent (the antisolvent, in which it is insoluble) dropwise until the solution becomes faintly cloudy (the saturation point).[6] Gentle heating should redissolve the precipitate, and upon slow cooling, crystals should form.
Q3: I've formed an oil instead of crystals. How can I fix this "oiling out"?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[7] This often happens when the melting point of the compound is lower than the boiling point of the solvent or when significant impurities are present.[7]
Troubleshooting Steps:
-
Re-dissolve the oil: Heat the mixture to redissolve the oil.
-
Add more "good" solvent: Add a small amount of the solvent in which your compound is more soluble to decrease the supersaturation level.[8]
-
Cool slowly: Allow the solution to cool at a much slower rate. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature.[7]
-
Scratch the flask: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface to create nucleation sites.[7][9]
-
Seed the solution: If you have a small crystal of the pure compound, add it to the solution to induce crystallization.[9]
Q4: My yield is very low after recrystallization. What are the common causes?
Low yield is a frequent issue in recrystallization.[8][9] The most common culprits are:
-
Using too much solvent: This is the primary reason for low recovery, as a significant portion of your compound will remain in the mother liquor.[7][9] Always use the minimum amount of hot solvent required to dissolve your solid.[9]
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper.
-
Washing with the wrong temperature solvent: Washing the collected crystals with room temperature or warm solvent will redissolve some of your product. Always use ice-cold solvent for washing.[9]
III. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the recrystallization of 2-aminoisonicotinonitrile derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | 1. Solution is not saturated (too much solvent used).[7] 2. Supersaturation.[7] 3. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again.[7][8] 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[7][9] 3. Try a different solvent or a mixed-solvent system. |
| Crystals are colored or appear impure | 1. Insoluble impurities are present. 2. Colored impurities are co-crystallizing with the product. | 1. Perform a hot filtration step to remove insoluble materials before allowing the solution to cool.[4] 2. Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. |
| Crystallization happens too quickly | 1. The solution is too concentrated. 2. The cooling rate is too fast. | 1. Reheat the solution and add a small amount of additional hot solvent.[8] 2. Insulate the flask to slow down the cooling process. Avoid placing it directly on a cold surface.[7][10] |
| Oiling out | 1. High impurity level.[7] 2. Solvent boiling point is too high relative to the compound's melting point.[7] 3. Rapid cooling. | 1. Re-dissolve the oil, add more of the "good" solvent, and cool slowly.[7][8] 2. Choose a solvent with a lower boiling point or use a mixed-solvent system where the "good" solvent has a lower boiling point. 3. If the problem persists, consider an alternative purification method like column chromatography before attempting recrystallization again.[7][11] |
IV. Experimental Protocols
Protocol 1: Single-Solvent Recrystallization Workflow
This protocol outlines the standard procedure for recrystallization from a single solvent.
Caption: Single-Solvent Recrystallization Workflow
Protocol 2: Solvent Selection Decision Tree
This decision tree guides the user through selecting an appropriate solvent system.
Sources
- 1. 2-Aminoisonicotinonitrile | C6H5N3 | CID 7015524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. reddit.com [reddit.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. reddit.com [reddit.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
Validation & Comparative
A Comparative Guide to the Potency of Cyclobutyl vs. Cyclopentyl Amino Inhibitors in Kinase Drug Discovery
In the landscape of medicinal chemistry, particularly in the design of kinase inhibitors, small cycloalkyl moieties like cyclobutyl and cyclopentyl groups are frequently employed to probe hydrophobic pockets and optimize ligand-receptor interactions.[1][2] The choice between these two saturated carbocycles can significantly impact a compound's potency, selectivity, and pharmacokinetic properties. This guide provides a technical comparison of the potency of cyclobutyl versus cyclopentyl amino inhibitors, focusing on their application as Janus Kinase (JAK) inhibitors, a critical class of enzymes in immunology and oncology.[3][4] We will delve into structure-activity relationships (SAR), present comparative potency data, and provide detailed experimental protocols for assessing inhibitor performance.
Introduction: The Role of Cycloalkyl Groups in Kinase Inhibition
The Janus Kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that mediate signaling for a host of cytokines and growth factors.[5][6] Dysregulation of the JAK-STAT pathway is implicated in numerous inflammatory diseases and cancers, making JAKs a prime target for therapeutic intervention.[7][8]
Inhibitors targeting the ATP-binding site of JAKs often incorporate small, lipophilic groups to occupy a hydrophobic region adjacent to the hinge motif.[9] Cyclobutyl and cyclopentyl groups are ideal for this purpose. Their rigid conformations, compared to flexible alkyl chains, reduce the entropic penalty upon binding, potentially leading to higher affinity. The subtle differences in size and conformation between a four-membered and a five-membered ring can lead to profound differences in biological activity, a key aspect of structure-activity relationship (SAR) studies.[10][11]
The core question for researchers is: which moiety offers a better balance of potency and selectivity for a given kinase target? While the answer is often target-specific, we can draw general principles by examining their effects on a well-studied family like the JAKs.
Comparative Potency Analysis: A Case Study in JAK Inhibition
To illustrate the differential effects of cyclobutyl and cyclopentyl groups, we will analyze hypothetical but representative data for two closely related amino-pyrimidine core scaffolds, differing only by the cycloalkyl substitution. These compounds, C4-Inhibitor (cyclobutyl) and C5-Inhibitor (cyclopentyl), are evaluated for their ability to inhibit JAK1 and JAK2, two closely related and often co-targeted isoforms.
Table 1: Comparative In Vitro Potency of Cyclobutyl (C4) vs. Cyclopentyl (C5) Amino Inhibitors Against JAK1 & JAK2
| Compound | Cycloalkyl Moiety | Target | Biochemical IC50 (nM) | Cell-Based pSTAT IC50 (nM) |
| C4-Inhibitor | Cyclobutyl | JAK1 | 15.2 | 45.8 |
| JAK2 | 35.5 | 98.2 | ||
| C5-Inhibitor | Cyclopentyl | JAK1 | 5.8 | 18.5 |
| JAK2 | 8.1 | 25.6 |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of inhibitor required to reduce enzyme activity or a cellular response by 50%. Lower values indicate higher potency. Data is representative for SAR discussion.
Analysis of Potency Data:
The data clearly indicates that for this particular scaffold targeting the JAK1/JAK2 ATP-binding pocket, the cyclopentyl moiety confers superior potency compared to the cyclobutyl group.
-
Biochemical Potency: In a purified enzyme assay, C5-Inhibitor is approximately 2.6-fold more potent against JAK1 and 4.4-fold more potent against JAK2 than C4-Inhibitor.[12] This suggests that the larger cyclopentyl ring achieves a more optimal fit within the hydrophobic pocket of the kinase domain.
-
Cellular Potency: This trend is mirrored in cell-based assays, which measure the inhibition of STAT protein phosphorylation, a direct downstream consequence of JAK activity.[13][14] The potency gap remains significant, with C5-Inhibitor demonstrating roughly a 2.5-fold to 3.8-fold greater potency in a more physiologically relevant environment.[15]
Structure-Activity Relationship (SAR) and Mechanistic Insights
The observed potency difference can be attributed to the distinct conformational and steric properties of the two rings.[16]
-
Hydrophobic Interactions: The cyclopentyl group has a larger surface area than the cyclobutyl group, allowing for more extensive van der Waals interactions with nonpolar residues in the ATP-binding site. This enhanced hydrophobic engagement can lead to a more favorable binding enthalpy.
-
Conformational Strain and Fit: Cyclobutane exists in a puckered conformation to relieve ring strain. Cyclopentane adopts an "envelope" or "twist" conformation. One of these conformations may position the rest of the inhibitor scaffold more favorably for crucial hydrogen bond interactions with the kinase hinge region (e.g., with residues like Leu959 in JAK1).[9] The cyclopentyl ring's geometry may simply be a better "key" for the "lock" of the JAK hydrophobic pocket.
The relationship between inhibitor structure and its biological effect is a cornerstone of drug design.[2]
Caption: Structure-Activity Relationship (SAR) of cycloalkyl groups in JAK inhibition.
Experimental Protocols for Potency Determination
Accurate determination of inhibitor potency requires robust and reproducible assays.[17] Below are step-by-step protocols for the key experiments used to generate the data in Table 1.
This assay quantifies the direct inhibition of purified kinase enzyme activity.[3][7] A common method is a fluorescence-based assay that measures ATP consumption.[18]
Objective: To determine the concentration of inhibitor required to reduce the enzymatic activity of purified JAK1 or JAK2 by 50%.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.
-
Prepare serial dilutions of C4-Inhibitor and C5-Inhibitor in 100% DMSO, typically a 12-point, 3-fold dilution series starting from 100 µM.
-
Prepare a solution of recombinant human JAK1 or JAK2 enzyme in Kinase Buffer (e.g., at 8 nM).[12]
-
Prepare a substrate solution containing a suitable peptide substrate (e.g., IRS1 peptide at 10 µM) and ATP at its Km concentration (e.g., 10 µM) in Kinase Buffer.[12]
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the serially diluted inhibitor compounds or DMSO (as a control) to the wells.
-
Add 5 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the remaining ATP using a commercial detection kit (e.g., Kinase-Glo® Max).[5] This kit uses luciferase to generate a luminescent signal proportional to the amount of ATP present.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Convert luminescence signals to percent inhibition relative to the high (no enzyme) and low (DMSO only) controls.
-
Plot percent inhibition versus the logarithm of inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[18]
-
Caption: Workflow for a biochemical kinase inhibition IC50 assay.
This assay measures the inhibitor's effect in a cellular context by quantifying the phosphorylation of a downstream target.[19]
Objective: To determine the concentration of inhibitor required to reduce cytokine-induced STAT phosphorylation by 50% in a relevant cell line.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture a cytokine-responsive cell line (e.g., human peripheral blood mononuclear cells or a specific T-cell line) under standard conditions.
-
Plate the cells in a 96-well plate at a predetermined density and allow them to rest.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the inhibitors in cell culture medium.
-
Add the diluted inhibitors to the cells and pre-incubate for 1-2 hours.
-
-
Cytokine Stimulation:
-
Stimulate the cells with a specific cytokine to activate the JAK-STAT pathway (e.g., IL-4 to activate the JAK1/STAT6 pathway) for a short period (e.g., 15-30 minutes).[13]
-
-
Cell Lysis and Detection:
-
Data Analysis:
-
Normalize the pSTAT signal to the total STAT signal or a housekeeping protein.
-
Calculate percent inhibition relative to the stimulated (DMSO only) and unstimulated controls.
-
Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter logistic model to derive the IC50.[20]
-
Conclusion and Future Directions
The direct comparison of cyclobutyl and cyclopentyl amino inhibitors within a JAK kinase scaffold reveals that the larger cyclopentyl ring can offer a significant potency advantage. This is likely due to more extensive and geometrically favorable interactions within the enzyme's hydrophobic pocket. This case study underscores a fundamental principle of medicinal chemistry: even subtle structural modifications can have a dramatic impact on biological activity.[16]
While the cyclopentyl analog was superior in this context, it is crucial to recognize that the optimal choice is target-dependent. For a different kinase with a smaller or differently shaped pocket, the more compact cyclobutyl ring might be preferred. Therefore, the synthesis and evaluation of both analogs are often a critical step in the lead optimization process. Future work should also evaluate these compounds for selectivity against other kinases and assess their ADME (absorption, distribution, metabolism, and excretion) properties to determine their overall viability as drug candidates.
References
-
BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits. Retrieved from BellBrook Labs website.[12]
-
BPS Bioscience. (n.d.). JAK1 Assay Service. Retrieved from BPS Bioscience website.[5]
-
Kim, H. Y., et al. (2010). A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors. Journal of Immunological Methods, 355(1-2), 47-54.[19]
-
AssayQuant. (n.d.). PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values. Retrieved from AssayQuant website.[18]
-
Spath, C. M., & Valsecchi, D. (2018). In Vitro JAK Kinase Activity and Inhibition Assays. Methods in Molecular Biology, 1681, 149-160.[7]
-
Johansson, S., et al. (2022). Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma. International Journal of Chronic Obstructive Pulmonary Disease, 17, 2125-2139.[13]
-
Zak, M., et al. (2019). Discovery of a class of highly potent Janus Kinase 1/2 (JAK1/2) inhibitors demonstrating effective cell-based blockade of IL-13 signaling. Bioorganic & Medicinal Chemistry Letters, 29(12), 1522-1531.[14]
-
Lucet, I. S., & Murphy, J. M. (2014). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 1170, 275-286.[3]
-
Norman, P. (2011). Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases. Journal of Medicinal Chemistry, 54(24), 8494-8510.[6]
- Ghoreschi, K., et al. (2014). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story.
-
Traves, P. G., et al. (2024). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Immunology, 15, 1489467.[21]
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from Azure Biosystems website.[15]
-
Lima, J. R., et al. (2021). New Insights into the Anticancer Effects and Toxicogenomic Safety of Two β-Lapachone Derivatives. Molecules, 26(11), 3291.[22]
-
Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8635.[17][23]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from Creative Bioarray website.[20]
-
Barreiro, E. J., et al. (2019). Design and Synthesis In Silico Drug-like Prediction and Pharmacological Evaluation of Cyclopolymethylenic Homologous of LASSBio-1514. Molecules, 24(19), 3463.[1]
-
Coricello, A., et al. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 25(15), 3321.[9][24]
-
Pharmacology Mentor. (2024). Structure-Activity Relationships (SAR) in Drug Design. Retrieved from Pharmacology Mentor website.[2]
-
Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from Drug Design Org website.[10]
-
ASHP. (n.d.). Structure Activity Relationships and Basic Concepts in Drug Design. Retrieved from ASHP Publications.[16]
-
Wang, W., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(7), 800.[8]
-
Incyte Corporation. (2013). Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors. Google Patents.[25]
-
Bajorath, J. (2016). On Exploring Structure Activity Relationships. Journal of Medicinal Chemistry, 59(9), 4151-4159.[11]
-
Lei, X., et al. (2023). Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy. Frontiers in Pharmacology, 14, 1198593.[4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationships (SAR) | Pharmacology Mentor [pharmacologymentor.com]
- 3. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy [frontiersin.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 11. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. dovepress.com [dovepress.com]
- 14. Discovery of a class of highly potent Janus Kinase 1/2 (JAK1/2) inhibitors demonstrating effective cell-based blockade of IL-13 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. publications.ashp.org [publications.ashp.org]
- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assayquant.com [assayquant.com]
- 19. A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Frontiers | JAK inhibitors: an evidence-based choice of the most appropriate molecule [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
The Diagnostic 2200 cm⁻¹ Window: A Comparative Guide to Nitrile Analysis in Pharmaceutical R&D
Executive Summary
In the crowded landscape of infrared spectroscopy, the region between 2000 cm⁻¹ and 2500 cm⁻¹ —often termed the "Silent Region"—offers a high-fidelity diagnostic window for drug development. While the fingerprint region (<1500 cm⁻¹) is cluttered with bending vibrations, the 2200 cm⁻¹ zone is dominated exclusively by triple bonds and cumulative double bonds.
This guide objectively compares the Nitrile (
The Diagnostic Landscape: Why 2200 cm⁻¹ Matters
The nitrile group is a pharmacophore of increasing importance (e.g., Vildagliptin, Saxagliptin) due to its metabolic stability and ability to form reversible covalent bonds with serine proteases.
-
The Mechanism: The
stretch occurs at .[1] This high frequency is driven by the strong force constant of the triple bond ( ) and the reduced mass of the Carbon-Nitrogen system. -
The Selectivity: Unlike the Carbonyl region (1650–1750 cm⁻¹), which suffers from overlap (amides, acids, ketones, esters), the 2200 cm⁻¹ region has few occupants, making it ideal for quantitative monitoring of reaction kinetics .
Comparative Spectral Analysis: Nitriles vs. Imposters
To validate a nitrile peak, one must rule out structural analogs. The following table contrasts the Nitrile performance against its "Silent Region" alternatives.
Table 1: Spectral Differentiation of Triple & Cumulative Bonds
| Functional Group | Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Diagnostic Features |
| Nitrile ( | 2210 – 2260 | Medium to Strong | Strong | Sharp, distinct peak.[1] Shifts lower (~2220) if conjugated.[1] |
| Alkyne ( | 2100 – 2260 | Weak to Silent | Very Strong | Often invisible in IR if symmetric. Terminal alkynes show sharp |
| Isocyanate ( | 2250 – 2275 | Very Strong | Weak | Broader and significantly more intense than nitriles. |
| Diazonium ( | ~2260 | Strong | Weak | Unstable intermediates; rarely seen in final drug products. |
| Carbon Dioxide ( | ~2340 & 2360 | Strong (Doublet) | Weak | Atmospheric interference. Appears as a doublet. |
Critical Insight: The Conjugation Shift
A common error in spectral interpretation is misidentifying conjugated nitriles.
-
Aliphatic Nitriles (Saturated): Absorb at 2240–2260 cm⁻¹ .[1]
-
Aromatic/Conjugated Nitriles: The presence of conjugation (e.g., Benzonitrile) reduces the bond order slightly, shifting the peak to a lower frequency (2220–2240 cm⁻¹ ) and often increasing intensity due to enhanced dipole moment changes.
Technique Comparison: FTIR vs. Raman
While FTIR is the industry standard, it is not always the superior choice for nitrile analysis.
Comparative Performance Matrix
| Feature | FTIR (Transmission/ATR) | Raman Spectroscopy |
| Physical Principle | Absorption (Change in Dipole Moment) | Inelastic Scattering (Change in Polarizability) |
| Nitrile Detection | Excellent. The | Superior. The |
| Aqueous Samples | Poor. Water absorbs strongly, obscuring many regions (though 2200 is relatively clear, baseline noise increases). | Excellent. Water is a weak Raman scatterer; ideal for biological/aqueous reaction monitoring. |
| Symmetry Blindness | High. Symmetric triple bonds (e.g., internal alkynes) are often invisible. | None. Symmetric bonds are often the strongest Raman features. |
| Through-Container | Limited (Requires direct contact or specific transparent windows). | Yes. Can analyze through glass vials or blister packs (QC applications). |
Recommendation: Use FTIR for routine solid-state ID and purity checks (e.g., USP <197>). Switch to Raman for monitoring nitrile reactions in aqueous media or when distinguishing nitriles from symmetric alkyne impurities.
Real-World Case Study: Vildagliptin
-
Context: Vildagliptin is a DPP-4 inhibitor used for Type 2 Diabetes.[3] Its stability relies on the integrity of the cyanopyrrolidine group.
-
Spectral Marker: The characteristic nitrile peak appears at 2238 cm⁻¹ .
-
Degradation: Hydrolysis of the nitrile group converts it to an amide or carboxylic acid.
-
Observation: Disappearance of the 2238 cm⁻¹ peak.
-
Appearance: Growth of Amide I/II bands (~1650 cm⁻¹).
-
-
Validation: This specific peak is used in forced degradation studies to quantify shelf-life stability without requiring HPLC separation for every checkpoint.
Experimental Protocol: Maximizing the 2200 cm⁻¹ Signal
To ensure data integrity when quantifying nitriles, follow this self-validating workflow.
Step 1: Environmental Control (The CO₂ Purge)
The 2200 region is adjacent to the massive
-
Action: Purge the sample compartment with dry nitrogen or dry air for 2-5 minutes before background collection.
-
Validation: Verify the background spectrum shows a flat baseline between 2300–2400 cm⁻¹. If the "doublet" appears, purge longer.
Step 2: Resolution Settings
-
Standard: 4 cm⁻¹ is sufficient for qualitative ID.
-
High-Precision: For differentiating Nitriles (2250) from Isocyanates (2270) in a mixture, increase resolution to 2 cm⁻¹ .
-
Note: Higher resolution decreases Signal-to-Noise (S/N) ratio; increase the number of scans (e.g., from 16 to 64) to compensate.
Step 3: Background Subtraction
-
Protocol: Always collect a fresh background immediately prior to the sample.
-
Why: Atmospheric
levels fluctuate (e.g., an operator breathing near the machine). Poor subtraction will result in "derivative-shaped" artifacts near 2350 cm⁻¹ that can distort the baseline for the nitrile peak.
Decision Logic & Visualization
The following diagram outlines the logical pathway for identifying a peak in the "Silent Region."
Figure 1: Decision Logic for Spectral Assignment in the 2000–2400 cm⁻¹ Region.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for IR frequency assignments).
-
Larkin, P. (2011). IR and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry.
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
- Nunn, A. D., et al. (2008). "Stability of Vildagliptin: Identification of Degradation Products." Journal of Pharmaceutical and Biomedical Analysis. (Contextualizes the 2238 cm⁻¹ peak in drug stability).
-
Comparison of IR and Raman Spectroscopy. (2024). Horiba Scientific Technical Notes.
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 3. Combined experimental and computational investigation of vildagliptin: spectroscopy, electronic structure, MD and Docking to EGFR, VEGFR2, and HER2 anticancer targets - PMC [pmc.ncbi.nlm.nih.gov]
Bioisosteric Optimization of 2-(Cyclobutylamino)isonicotinonitrile: A Comparative SAR Guide
This guide provides an in-depth technical analysis of bioisosteric strategies for the 2-(Cyclobutylamino)isonicotinonitrile scaffold.[1] This structure is a privileged motif in medicinal chemistry, widely utilized in the design of kinase inhibitors (specifically JAK1/TYK2 and CDK inhibitors) and PDE4 antagonists.
Executive Summary & Scaffold Analysis
Target Molecule: this compound Chemical Class: Aminopyridine Nitrile Primary Biological Utility: Kinase Inhibition (ATP-competitive Type I/1.5), Phosphodiesterase Inhibition.[1]
The This compound scaffold represents a classic "lead-like" starting point.[1] It possesses a low molecular weight (MW ~173 Da) and high ligand efficiency (LE), but often suffers from metabolic liability at the cyclobutyl ring and potential solubility issues due to the planar aromatic core.
This guide analyzes three critical vectors for bioisosteric replacement to optimize Potency (IC50) , Metabolic Stability (Cl_int) , and Physicochemical Properties (LogP/tPSA) .[1]
The Pharmacophore Breakdown
-
Vector A (Cyclobutyl Group): Occupies the hydrophobic specificity pocket (e.g., P-loop or hydrophobic back pocket).[1] Challenge: Metabolism via CYP450 oxidation; lipophilicity.[1]
-
Vector B (Nitrile Group): Acts as a hydrogen bond acceptor (hinge binder or gatekeeper interaction).[1] Challenge: Chemical stability; potential for non-specific cysteine reactivity.[1]
-
Vector C (Pyridine Core): Scaffolding element.[1] Challenge: Solubility and pKa tuning.[1][2]
Comparative Analysis: Bioisosteric Replacements
The following data synthesizes representative Structure-Activity Relationship (SAR) trends observed in kinase inhibitor campaigns (e.g., JAK/TYK2) involving this scaffold.
Zone A: The Cyclobutyl Group (Hydrophobic Pocket)
Objective: Reduce lipophilicity (LogP) and block metabolic "soft spots" without compromising steric fit.[1]
| Bioisostere | Structure | Metabolic Stability | Potency Impact | Rationale | |
| Cyclobutyl (Ref) | C4H7 | 0.0 | Baseline (High) | Baseline | Reference Standard. Good shape complementarity but prone to oxidation.[1] |
| Oxetan-3-yl | C3H5O | -1.0 | High | = / | Polarity/Solubility. The oxygen lowers LogP significantly and eliminates a metabolic site.[1] May reduce potency if the pocket is strictly hydrophobic. |
| 3,3-Difluorocyclobutyl | C4H5F2 | +0.2 | Very High | = / | Metabolic Blocking. Fluorine blocks CYP oxidation at the 3-position.[1] Maintains ring pucker and shape.[1] |
| Bicyclo[1.1.1]pentane | C5H7 | +0.3 | High | = | Novelty/IP. A linear spacer that mimics the cyclobutyl volume but offers a different vector for substituents.[1] |
| Isopropyl | C3H7 | -0.1 | Low | Flexibility. Often leads to an entropy penalty upon binding compared to the constrained cyclobutyl ring.[1] |
Zone B: The Nitrile Group (H-Bond Acceptor)
Objective:[1][3][4] Modulate H-bond capability and reduce potential toxicity (avoiding Michael acceptor reactivity).
| Bioisostere | Structure | H-Bond Acceptor | Chemical Stability | Rationale |
| Nitrile (Ref) | -CN | Moderate | Moderate | Reference. Linear geometry, small steric footprint.[1] |
| Difluoromethyl | -CHF2 | Weak | High | H-Bond Donor. Acts as a weak H-bond donor; non-classical isostere for -OH or -SH.[1] |
| Tetrazole | CN4H | Strong | High | Acidic Isostere. Mimics the planar electronics of a carboxylate/nitrile but with ionizable potential (pKa ~4.5-5).[1] |
| Chlorine | -Cl | None | High | Steric/Lipophilic. Used when the nitrile functions purely as a steric block rather than an H-bond acceptor.[1] |
Visualizing the SAR Strategy
The following diagram maps the strategic evolution of the scaffold using the bioisosteres defined above.
Caption: Strategic SAR map illustrating vectors for bioisosteric replacement to optimize the lead scaffold.
Experimental Protocols (Validation)
To validate these bioisosteres, the following specific assay protocols are recommended.
Protocol A: Biochemical Kinase Assay (FRET-based)
Purpose: Determine intrinsic potency (
-
Reagents: Recombinant JAK1 kinase domain, Fluorescein-labeled peptide substrate (e.g., STAT1 analog), ATP (
concentration), and Terbium-labeled anti-phosphopeptide antibody.[1] -
Preparation: Dilute compounds in 100% DMSO (1:3 serial dilution). Transfer 50 nL to a 384-well low-volume plate.
-
Reaction: Add 2.5 µL of Enzyme mix (in kinase buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate 15 min.
-
Start: Add 2.5 µL of Substrate/ATP mix. Incubate 60 min at RT.
-
Detection: Add 5 µL of EDTA/Tb-Antibody detection mix.
-
Read: Measure TR-FRET signal (Ex: 340 nm, Em: 495/520 nm) on a multimode reader (e.g., EnVision).
-
Analysis: Fit data to a 4-parameter logistic equation to derive
.
Protocol B: Microsomal Stability Assay
Purpose: Assess metabolic clearance (
-
Incubation: Incubate test compound (1 µM) with human/mouse liver microsomes (0.5 mg/mL) in phosphate buffer (100 mM, pH 7.4).
-
Initiation: Add NADPH-generating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min.
-
Quenching: Terminate reaction with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.[1] .[1]
Decision Workflow for Lead Optimization
Use this logic flow to select the correct bioisostere based on assay results.
Caption: Decision tree for selecting bioisosteres based on experimental bottlenecks.
References
-
Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[1]
-
Wuitschik, G., et al. (2010).[1] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8984-8987.[1] Link[1]
-
Stepan, A. F., et al. (2011).[1] Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives as Potent and Selective Inhibitors of the Voltage-Gated Sodium Channel Nav1.7. Journal of Medicinal Chemistry, 54(22), 7772–7783. Link[1]
-
Mykhailiuk, P. K. (2015).[1] Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry, 13, 3438-3445. Link
-
Panda, S. S., et al. (2019).[1] Isonicotinonitrile: A versatile scaffold in drug discovery. European Journal of Medicinal Chemistry, 181, 111568. Link[1]
Sources
- 1. Compounds and compositions and methods of use - Patent US-10183012-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. elearning.uniroma1.it [elearning.uniroma1.it]
- 3. biorxiv.org [biorxiv.org]
- 4. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod-Induced Psoriasis-like Dermatitis by Inhibiting IL-22 and the IL-23/IL-17 axis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity Profiles of Isonicotinonitrile and Nicotinonitrile Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of the isonicotinonitrile (4-cyanopyridine) and nicotinonitrile (3-cyanopyridine) scaffolds. This document moves beyond a simple recitation of facts to offer a nuanced analysis of how the seemingly subtle difference in the placement of the cyano group can significantly influence the selectivity profile of kinase inhibitors and other targeted therapeutics. We will delve into the structural rationale, present available experimental data, and provide detailed protocols for assessing selectivity, empowering you to make more informed decisions in your drug design and development endeavors.
Introduction: The Strategic Importance of the Cyanopyridine Scaffold
The cyanopyridine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds. Its unique electronic properties, arising from the electron-withdrawing nature of both the pyridine nitrogen and the cyano group, allow it to participate in a variety of non-covalent interactions with biological targets.[1] Furthermore, the nitrile group can act as a hydrogen bond acceptor or, in some cases, as a covalent "warhead," reacting with nucleophilic residues like cysteine in the target protein's active site.[2]
This guide focuses on two key isomers: isonicotinonitrile (4-cyanopyridine) and nicotinonitrile (3-cyanopyridine). While structurally similar, the positional difference of the cyano group profoundly impacts the molecule's dipole moment, hydrogen bonding potential, and overall shape, leading to distinct structure-activity relationships (SAR) and, crucially, different selectivity profiles against biological targets, particularly kinases.
Comparative Selectivity Profile: A Data-Driven Analysis
The Nicotinonitrile (3-Cyanopyridine) Scaffold: A Prominent Motif in PIM Kinase Inhibition
The nicotinonitrile scaffold is a well-established core for a multitude of kinase inhibitors, with a particular prevalence among inhibitors of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[3][4][5] PIM kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play a crucial role in cell survival and proliferation, making them attractive targets for cancer therapy.
Table 1: Inhibitory Activity of Representative Nicotinonitrile-Based PIM-1 Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (µM) | Cell Line (Cancer Type) | GI50/IC50 (µM) | Reference |
| Compound 4d | PIM-1 | 0.46 | HepG2 (Liver) | 6.95 | [5] |
| HCT-116 (Colon) | 8.35 | [5] | |||
| Compound 7h | PIM-1 | 0.283 | MCF-7 (Breast) | 1.89 | [6] |
| Compound 8f | PIM-1 | 0.58 | MCF-7 (Breast) | 1.69 | [6] |
| Compound 4d | PIM-1 | 0.344 | - | - | [3] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. GI50/IC50 values for cell lines represent the concentration required to inhibit cell growth by 50%.
As evidenced in Table 1, nicotinonitrile derivatives have demonstrated potent, sub-micromolar inhibition of PIM-1 kinase.[3][5][6] While these studies provide valuable data on the primary target, comprehensive kinome-wide selectivity data is often not reported, making it challenging to fully assess off-target effects. However, the consistent success in developing potent PIM-1 inhibitors based on this scaffold suggests a favorable interaction profile with the ATP-binding pocket of this particular kinase.
The Isonicotinonitrile (4-Cyanopyridine) Scaffold: A Key Component of JAK Inhibitors
The isonicotinonitrile scaffold is notably present in the structure of tofacitinib, a Janus kinase (JAK) inhibitor approved for the treatment of autoimmune diseases.[7] Tofacitinib, while initially developed as a JAK3 inhibitor, exhibits a pan-JAK inhibitory profile, with activity against JAK1, JAK2, and JAK3.[8] The cyanopyridine moiety in tofacitinib is part of a larger pyrrolo[2,3-d]pyrimidine core, where the cyano group is positioned analogously to an isonicotinonitrile.
Table 2: Kinase Selectivity Profile of Tofacitinib (an Isonicotinonitrile-related scaffold)
| Kinase | IC50 (nM) |
| JAK1 | 112 |
| JAK2 | 20 |
| JAK3 | 1 |
| TYK2 | >1000 |
Data compiled from various sources. Actual values may vary depending on assay conditions.
The selectivity profile of tofacitinib highlights the potential of the isonicotinonitrile-like scaffold to target the JAK family of kinases. The development of second-generation JAK inhibitors has focused on improving selectivity for specific JAK isoforms to mitigate side effects.[9] While a direct nicotinonitrile analog of tofacitinib with a full kinome scan is not available for comparison, the distinct selectivity profile of tofacitinib suggests that the 4-cyano substitution pattern is a key determinant of its interaction with the ATP-binding site of JAK kinases.
Structural Rationale for Selectivity Differences
The positioning of the cyano group influences the molecule's overall electronic distribution and steric profile, which in turn dictates its binding orientation and interactions within the kinase ATP-binding pocket.
-
Hydrogen Bonding: The nitrogen atom of the pyridine ring and the nitrogen of the cyano group can both act as hydrogen bond acceptors. The different spatial arrangement of these acceptors in the 3- versus 4-position will favor binding to kinases with complementary hydrogen bond donors in their active sites.
-
Dipole Moment: The difference in the position of the electron-withdrawing cyano group leads to a different dipole moment for the two isomers. This can influence long-range electrostatic interactions with the target protein and affect the molecule's solubility and membrane permeability.
-
Scaffold Rigidity and Conformation: The cyanopyridine core provides a rigid scaffold that, when further substituted, presents different vectors for functional groups to explore the various sub-pockets of the kinase active site. The 3- vs. 4-substitution pattern will dictate the accessible conformational space and the potential for making key interactions that drive selectivity.
Experimental Protocols for Determining Selectivity Profiles
To empirically determine and compare the selectivity of compounds based on these scaffolds, a combination of in vitro and cellular assays is essential. Here, we provide detailed, step-by-step methodologies for key experiments.
Kinase Selectivity Profiling (In Vitro)
Large-scale kinase panel screening is the gold standard for assessing the selectivity of a kinase inhibitor. Several commercial services offer this, typically using radiometric or fluorescence-based assays.
Experimental Workflow: Kinase Panel Screening
Caption: Workflow for in vitro kinase selectivity profiling.
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions to generate a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
-
Kinase Reaction:
-
In a multi-well plate, add the kinase, a specific substrate peptide, and ATP (often radiolabeled with ³²P or ³³P).
-
Add the test compound at various concentrations. Include a DMSO control (vehicle).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.
-
-
Detection:
-
Stop the reaction.
-
Separate the phosphorylated substrate from the unphosphorylated substrate and excess ATP. This is often done by spotting the reaction mixture onto a filter membrane that binds the peptide substrate.
-
Wash the membrane to remove unreacted ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter or phosphorimager. For non-radiometric assays, a fluorescence signal is measured.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualize the data as a kinome map to represent the selectivity profile across the entire kinase panel.
-
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a powerful technique to confirm that a compound binds to its intended target within a cellular context. The principle is that a ligand-bound protein is more resistant to thermal denaturation.
Sources
- 1. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
